molecular formula C24H24N2O5S B11124970 Ethyl 2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11124970
M. Wt: 452.5 g/mol
InChI Key: MZCLRTVFFQGRGI-UHFFFAOYSA-N
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Description

Ethyl 2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, phenyl groups, and ethoxycarbonyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-amino-4-phenylthiophene-3-carboxylate with ethyl chloroformate and 2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl groups, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-phenylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-phenylthiophene-3-carboxylate is unique due to its combination of functional groups and structural features. The presence of both ethoxycarbonyl and phenyl groups, along with the thiophene ring, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.

This detailed article covers the essential aspects of this compound, including its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 2-[[1-(ethoxycarbonylamino)-2-oxo-2-phenylethyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O5S/c1-3-30-23(28)19-18(16-11-7-5-8-12-16)15-32-22(19)25-21(26-24(29)31-4-2)20(27)17-13-9-6-10-14-17/h5-15,21,25H,3-4H2,1-2H3,(H,26,29)

InChI Key

MZCLRTVFFQGRGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(=O)C3=CC=CC=C3)NC(=O)OCC

Origin of Product

United States

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